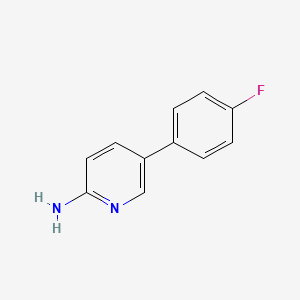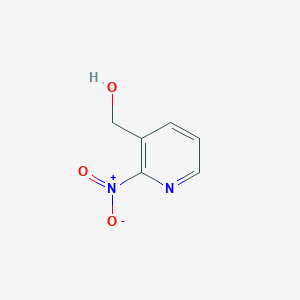
5-(4-Fluorophenyl)pyridin-2-amine
Vue d'ensemble
Description
5-(4-Fluorophenyl)pyridin-2-amine is a chemical compound with the linear formula C11H9FN2 . It is used in various applications in the chemical industry .
Synthesis Analysis
The synthesis of 5-(4-Fluorophenyl)pyridin-2-amine can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the remodeling of (Aza)indole/Benzofuran skeletons .Molecular Structure Analysis
The molecular structure of 5-(4-Fluorophenyl)pyridin-2-amine consists of a pyridine ring attached to a fluorophenyl group . The plane of the 4-fluoro-phenyl ring makes a dihedral angle of 45.85° with that of the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving 5-(4-Fluorophenyl)pyridin-2-amine are diverse. For instance, it can be converted into different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . It can also be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Fluorophenyl)pyridin-2-amine include a molecular weight of 188.20 g/mol . Its optical properties were analyzed, including the dielectric functions, reflectivity, and refractive index. Notably, reflectivity was found to be minimal in the photon energy range of 0.0–3.0 eV, and the static refractive index, n (0), ranged from 1.55 to 1.70 .Applications De Recherche Scientifique
Antibacterial Activity
The compound has been utilized in the synthesis of complexes with antibacterial properties. For instance, a study demonstrated the preparation of a mercury (II) complex using 5-(4-Fluorophenyl)pyridin-2-amine as a ligand, which exhibited antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . This suggests its potential use in developing new antibacterial agents.
Coordination Chemistry
In coordination chemistry, Schiff-base complexes with transition metals are significant, and 5-(4-Fluorophenyl)pyridin-2-amine can act as a bidentate ligand forming complexes with various metals. These complexes have applications in catalytic and enzymatic reactions, magnetism, and molecular architecture .
Biological Inorganic Chemistry
The compound is relevant in biological inorganic chemistry, where it contributes to the study of metal complexes that mimic biological processes. Such complexes can reversibly bind oxygen and have applications in biological modeling .
Molecular Architecture
Due to its ability to form complexes with flexible coordination geometry, 5-(4-Fluorophenyl)pyridin-2-amine can be used to create different molecular architectures. This is crucial for the development of materials with specific properties, such as those required in nanotechnology .
Supramolecular Chemistry
The compound can engage in weak interactions like π–π stacking and hydrogen bonding, which are essential in supramolecular chemistry for constructing high-dimensional networks. This has implications for the design of new materials and drugs .
Catalysis
Schiff bases derived from 5-(4-Fluorophenyl)pyridin-2-amine can be used as ligands in catalytic complexes. These complexes can facilitate various chemical transformations, making them valuable in industrial processes .
Enzymatic Reactions
The compound’s complexes can mimic the active sites of enzymes, thus playing a role in studying enzymatic reactions and designing enzyme inhibitors, which are useful in drug development .
Anticancer Research
Some Schiff bases and their metal complexes exhibit anticancer properties. Therefore, 5-(4-Fluorophenyl)pyridin-2-amine could be a precursor in synthesizing such compounds, contributing to cancer research and therapy .
Safety and Hazards
Orientations Futures
The future directions for 5-(4-Fluorophenyl)pyridin-2-amine involve the development of new methodologies for the introduction of various bio-relevant functional groups to pyridine . This will allow the selective introduction of multiple functional groups, providing a privileged pyridine scaffold containing biologically relevant molecules .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-(4-Fluorophenyl)pyridin-2-amine may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of changes in cellular function.
Biochemical Pathways
Related compounds have been shown to inhibit the phosphorylation of mapkapk2 and/or hsp27, downstream targets of p38mapk, in both multiple myeloma (mm) cell lines and lt-bmscs . This suggests that 5-(4-Fluorophenyl)pyridin-2-amine may also affect similar pathways.
Pharmacokinetics
A related compound, ml3403, has been shown to undergo sulfoxidation to form its active sulfoxide metabolite, ml3603, in human hepatic microsomal incubations . The metabolism of ML3403 was found to be mediated by CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . These findings suggest that 5-(4-Fluorophenyl)pyridin-2-amine may have similar ADME properties.
Result of Action
Related compounds have been shown to have potent anti-inflammatory activity, significantly inhibiting the phosphorylation of mapkapk2 and/or hsp27 . This suggests that 5-(4-Fluorophenyl)pyridin-2-amine may also have similar effects.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBSATGBKLUKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626320 | |
| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503536-73-0 | |
| Record name | 5-(4-Fluorophenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503536-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)



![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)






![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)